molecular formula C12H13BrF2O3 B7993613 2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7993613
M. Wt: 323.13 g/mol
InChI Key: IAFMFVSHYWPKOZ-UHFFFAOYSA-N
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Description

2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound that features a dioxane ring substituted with a bromo-difluoro-phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3-bromo-5,6-difluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(3-bromo-5,6-difluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or amine derivatives.

    Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

    Reduction: Formation of the corresponding hydrogenated product.

Scientific Research Applications

2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine atoms may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Bromo-4,5-difluoro-phenoxy)ethyl]-1,3-dioxane
  • 2-[2-(3-Chloro-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane
  • 2-[2-(3-Bromo-5,6-dichloro-phenoxy)ethyl]-1,3-dioxane

Uniqueness

2-[2-(3-Bromo-5,6-difluoro-phenoxy)ethyl]-1,3-dioxane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(5-bromo-2,3-difluorophenoxy)ethyl]-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O3/c13-8-6-9(14)12(15)10(7-8)16-5-2-11-17-3-1-4-18-11/h6-7,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFMFVSHYWPKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C(=CC(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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